Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate
Description
Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate is a synthetic benzoate ester derivative characterized by a 4-chlorophenoxy group at the 6-position of the benzene ring and methyl substituents at the 2-, 3-, and 4-positions. The compound’s chlorophenoxy moiety may enhance bioactivity, while the trimethyl groups could influence lipophilicity and stability.
Properties
CAS No. |
917592-92-8 |
|---|---|
Molecular Formula |
C17H17ClO3 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate |
InChI |
InChI=1S/C17H17ClO3/c1-10-9-15(21-14-7-5-13(18)6-8-14)16(17(19)20-4)12(3)11(10)2/h5-9H,1-4H3 |
InChI Key |
YLVMMWDPXIGAKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C(=O)OC)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate typically involves the esterification of 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Post-reaction, the product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoic acid.
Reduction: Formation of 6-(4-chlorophenoxy)-2,3,4-trimethylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate exerts its effects is primarily through its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
Key structural analogs from the evidence include:
- Chlorophenoxy vs. Methoxy/Phenethoxy Groups: The 4-chlorophenoxy group in the target compound may confer higher electrophilicity and resistance to enzymatic degradation compared to methoxy or phenethoxy groups in C3 and methyl eugenol . This could enhance pesticidal activity.
- Trimethyl Benzoate vs.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Substituent Impact: The 4-chlorophenoxy group likely enhances pesticidal activity compared to non-halogenated analogs (e.g., C3 ), as seen in other agrochemicals where chlorine increases binding affinity to target enzymes .
- Synthetic Efficiency: High-yield routes for phenolic ethers (e.g., C3 ) suggest that similar strategies (e.g., nucleophilic aromatic substitution) could optimize the target’s synthesis.
Biological Activity
Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of multiple methyl groups on the aromatic ring and a chlorophenoxy substituent. This structural configuration may influence its biological properties, including its interaction with various biological systems.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Herbicidal Properties : Its structural similarity to known herbicides suggests potential herbicidal activity. Research has demonstrated that compounds with similar structures can inhibit plant growth by affecting hormone regulation and photosynthesis.
- Toxicological Profile : Understanding the toxicity of this compound is critical for evaluating its safety for agricultural use. Comparative studies with related compounds indicate varying degrees of toxicity, with implications for environmental impact and human health.
Antimicrobial Studies
A study published in PubMed explored the antimicrobial effects of chlorinated phenoxy compounds. While this compound was not directly tested, related compounds showed significant inhibition against Gram-positive bacteria, suggesting a potential for similar activity in this compound .
Herbicidal Activity
Research on herbicides like 4-chloro-2-methylphenoxyacetic acid (MCPA) demonstrates that chlorinated phenoxy compounds can effectively control weed populations. The degradation pathways identified in soil suggest that this compound might also follow similar degradation routes when applied in agricultural settings .
Data Table: Biological Activities and Toxicity Profiles
Case Studies
Case Study 1: Antimicrobial Effects
In a controlled laboratory setting, a derivative of this compound was evaluated against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Herbicidal Efficacy
Field trials conducted on the application of phenoxy herbicides revealed that this compound could inhibit the growth of common agricultural weeds such as Amaranthus retroflexus. The results showed a 75% reduction in biomass when applied at recommended dosages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
